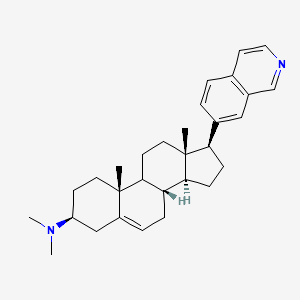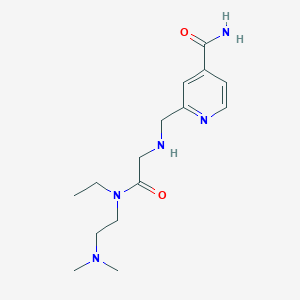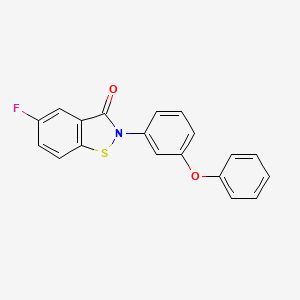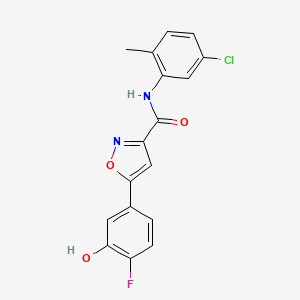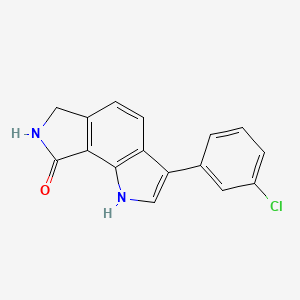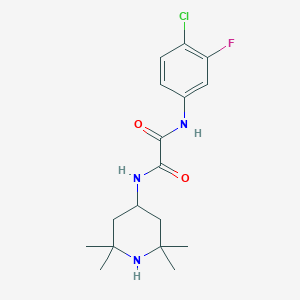![molecular formula C25H26ClF3N4O4 B1193033 N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide;hydrochloride](/img/structure/B1193033.png)
N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide;hydrochloride
Overview
Description
N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide;hydrochloride is a potent and selective inhibitor of BRAF and CRAF, which are proteins involved in the MAPK (mitogen-activated protein kinase) signaling pathway. This compound is particularly significant in the treatment of MAPK-driven tumors, including those with mutations in KRAS, NRAS, and BRAF .
Preparation Methods
The preparation of N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide;hydrochloride involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. The industrial production methods for this compound are designed to ensure high purity and yield, although detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may result in the formation of various substituted analogs .
Scientific Research Applications
N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the MAPK signaling pathway and to develop new inhibitors targeting BRAF and CRAF.
Biology: It is used in cell-based assays to investigate the role of BRAF and CRAF in cell proliferation and survival.
Medicine: this compound is being investigated in clinical trials for its potential to treat various cancers, including melanoma and colorectal cancer.
Mechanism of Action
N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide;hydrochloride exerts its effects by selectively inhibiting the activity of BRAF and CRAF, which are key components of the MAPK signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival. By inhibiting BRAF and CRAF, this compound disrupts the signaling cascade, leading to the inhibition of tumor growth and proliferation. The molecular targets of this compound include the ATP-binding sites of BRAF and CRAF, and the compound’s selectivity is due to its ability to bind more effectively to these sites compared to other RAF isoforms .
Comparison with Similar Compounds
N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide;hydrochloride is unique in its ability to selectively inhibit BRAF and CRAF while sparing ARAF. This selectivity is advantageous in targeting MAPK-driven tumors with specific mutations. Similar compounds include:
Dabrafenib: Another BRAF inhibitor, but it does not spare ARAF and has different selectivity profiles.
Vemurafenib: A BRAF inhibitor used in the treatment of melanoma, but it also does not spare ARAF.
Trametinib: A MEK inhibitor that is often used in combination with BRAF inhibitors for enhanced therapeutic effects.
This compound’s unique selectivity profile makes it a valuable tool in the study and treatment of MAPK-driven tumors .
Properties
Molecular Formula |
C25H26ClF3N4O4 |
|---|---|
Molecular Weight |
538.9522 |
IUPAC Name |
N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H25F3N4O4.ClH/c1-16-2-3-19(30-24(34)17-4-5-29-21(12-17)25(26,27)28)15-20(16)18-13-22(32-6-9-35-10-7-32)31-23(14-18)36-11-8-33;/h2-5,12-15,33H,6-11H2,1H3,(H,30,34);1H |
InChI Key |
SBMYWWMMWVWGKQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=NC(=C3)OCCO)N4CCOCC4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LXH254; LXH-254; LXH 254; LXH254 HCl; LXH254 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



